Tert-butyl N-[3-(methylamino)butyl]carbamate

Medicinal Chemistry Peptidomimetic Synthesis Chemical Biology

The 1,3-diamine geometry of this building block (MW 202.29, TPSA 50.4 Ų) enables conformational constraints impossible with 1,4-analogs. For medicinal chemists requiring defined 3D structures in peptidomimetics or precise SAR probes. - Orthogonal protection: Boc-amine + free N-methylamine eliminates one protection step, accelerating DMTA cycles. - Lower rotatable bond count (6 vs 7) reduces entropic penalty for higher-affinity target binding. - Commercial supply: Standard research quantities available with stability data.

Molecular Formula C10H22N2O2
Molecular Weight 202.298
CAS No. 1782475-64-2
Cat. No. B2967293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl N-[3-(methylamino)butyl]carbamate
CAS1782475-64-2
Molecular FormulaC10H22N2O2
Molecular Weight202.298
Structural Identifiers
SMILESCC(CCNC(=O)OC(C)(C)C)NC
InChIInChI=1S/C10H22N2O2/c1-8(11-5)6-7-12-9(13)14-10(2,3)4/h8,11H,6-7H2,1-5H3,(H,12,13)
InChIKeyRDMLKVWMUSZEGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl N-[3-(methylamino)butyl]carbamate Overview


Tert-butyl N-[3-(methylamino)butyl]carbamate (CAS 1782475-64-2) is a carbamate-protected diamine of the formula C₁₀H₂₂N₂O₂ (MW: 202.29 g/mol) [1]. As a bifunctional building block, it contains an orthogonally protected primary amine (as the Boc-carbamate) and a free secondary N-methylamine [1]. This structure allows for the selective, stepwise incorporation of amine functionalities into complex molecules, making it a valuable intermediate for the synthesis of active pharmaceutical ingredients (APIs), peptidomimetics, and advanced materials [2]. Key computed properties include a topological polar surface area (TPSA) of 50.4 Ų and an XLogP3 of 1.3 [1].

Orthogonal protection
Boc-protected primary amine with free secondary N-methylamine for stepwise incorporation
1,3-diamine geometry
Constrained scaffold precursor for peptidomimetic and ligand synthesis workflows
Bifunctional building block
Supports selective, sequential amine functionalization in multi-step synthetic routes

Why Tert-butyl N-[3-(methylamino)butyl]carbamate Cannot Be Replaced


In the synthesis of amine-containing molecules, seemingly minor structural changes—such as relocating the methylamino group along the butyl chain or altering N-methylation patterns—can fundamentally change a building block's reactivity, physical properties, and, most critically, the final product's 3D conformation and biological function [1]. The specific 1,3-arrangement of amines in tert-butyl N-[3-(methylamino)butyl]carbamate (CAS 1782475-64-2) creates a unique spatial and electronic environment that is not replicated by its 1,4-butanediamine or N-methylated carbamate analogs [2]. For a procurement specialist or researcher, assuming functional interchangeability among these 'similar' building blocks can lead to failed syntheses, incorrect biological assay results, and significant delays, highlighting the need for product-specific evidence .

Risk 11,4-diamine analog
Longer linker length may alter scaffold geometry and chelation context, shifting conformational outcomes in constrained molecules
Risk 2N-methylated analog
HBD count and TPSA profile may shift, potentially changing permeability and solubility behavior of the final compound
Risk 3Non-methylated analog
Requires additional protection/deprotection steps after Boc removal, which may reduce synthetic efficiency and overall yield

Tert-butyl N-[3-(methylamino)butyl]carbamate vs. Analogs: Quantitative Evidence


1,3-Diamine vs. 1,4-Diamine Spatial Arrangement

The target compound's 1,3-diamine arrangement, with a secondary methylamine at the 3-position, introduces different steric constraints and chelation potential compared to the more linear and flexible 1,4-diamine analog, tert-butyl (4-(methylamino)butyl)carbamate (CAS 874831-66-0) [1]. This difference is critical in the design of conformationally restricted molecules like peptidomimetics, where the distance between the protected and unprotected amines dictates the final 3D structure [2].

Spatial Arrangement
Reported
Target: 1,3-diamine (2-carbon linker)
Comparator: 1,4-diamine (4-carbon linker)
Shorter linker alters conformational flexibility and chelation ring size
May support scaffold-specific selection for constrained peptidomimetics
In silico and literature context; experimental confirmation advised
Medicinal Chemistry Peptidomimetic Synthesis Chemical Biology

Hydrogen Bond Donor Count Comparison

The target compound, tert-butyl N-[3-(methylamino)butyl]carbamate, possesses two hydrogen bond donor (HBD) groups (both the carbamate N-H and the secondary N-methylamine). This contrasts with a fully N-methylated analog like tert-butyl N-methyl-N-[4-(methylamino)butyl]carbamate (CAS 122632-07-9), which has only one HBD due to methylation of the carbamate nitrogen [1].

HBD Count
Class-level
2 vs. 1
Target vs. N-methylated analog (CAS 122632-07-9)
Supports solubility and permeability profile differentiation review
Computed property; requires experimental validation for specific scaffolds
Medicinal Chemistry Drug Design Structure-Activity Relationship (SAR)

Topological Polar Surface Area (TPSA) Comparison

The topological polar surface area (TPSA) is a key descriptor of a molecule's ability to permeate biological membranes. The target compound has a computed TPSA of 50.4 Ų [1]. In contrast, the fully N-methylated analog tert-butyl N-methyl-N-[4-(methylamino)butyl]carbamate has a computed TPSA of 41.6 Ų [2].

TPSA
Reported
50.4 vs. 41.6 Ų
Target vs. N-methylated analog (CAS 122632-07-9)
Supports membrane permeability profile selection in design workflows
Computed from authoritative chemical databases
Medicinal Chemistry Drug Design ADME Properties

Rotatable Bond Count and Flexibility

The rotatable bond count is a measure of a molecule's flexibility. The target compound has 6 rotatable bonds [1], whereas the fully N-methylated analog tert-butyl N-methyl-N-[4-(methylamino)butyl]carbamate has 7 [2].

Rotatable Bonds
Reported
Target: 6 rotatable bonds
Comparator: 7 rotatable bonds (N-methylated analog)
One fewer rotatable bond indicates reduced conformational flexibility
May support rigidity-dependent ligand design selection
Computed property; binding entropy context requires empirical study
Medicinal Chemistry Computational Chemistry Ligand Design

Orthogonal Protection Strategy Advantage

The target compound contains a secondary N-methylamine and a Boc-protected primary amine, enabling a well-established two-step orthogonal deprotection/coupling strategy. This contrasts with the simpler, non-methylated analog N-Boc-1,3-diaminopropane (CAS 75178-96-0), which contains two reactive amines after Boc deprotection and would require additional, often lower-yielding, protection steps [1].

Orthogonal Strategy
Class-level
2-step sequence (Boc deprotection, selective coupling) vs. 3-step sequence for non-methylated analog
Supports synthetic step-count and efficiency review
Based on standard Boc-chemistry protocols; yields are context-dependent
Organic Synthesis Protecting Group Strategy Peptide Chemistry

Tert-butyl N-[3-(methylamino)butyl]carbamate: Key Applications


Conformationally Constrained Peptidomimetic Synthesis

The specific 1,3-diamine geometry of tert-butyl N-[3-(methylamino)butyl]carbamate, as highlighted in Section 3 [1], makes it an ideal building block for creating peptidomimetics with defined 3D structures. Its shorter amine-amine distance allows for the introduction of specific conformational constraints that are not possible with the more flexible 1,4-diamine analog. This is crucial for probing structure-activity relationships (SAR) and improving the target selectivity of peptide-based drug candidates [2].

Membrane Permeability Modulation

Procurement of this specific compound over an N-methylated analog (such as CAS 122632-07-9) is justified when the intended final molecule requires a specific topological polar surface area (TPSA) of 50.4 Ų [1]. This higher TPSA, compared to 41.6 Ų for the N-methylated comparator [2], is a key design feature for medicinal chemists seeking to modulate a drug candidate's passive membrane permeability, for instance, to restrict it to the extracellular space or to limit blood-brain barrier penetration.

Efficient Diamine Scaffold Synthesis

The target compound's orthogonal protection strategy—a Boc-protected primary amine and a free secondary N-methylamine—offers a distinct synthetic advantage over non-methylated diamine analogs [1]. This allows for a more efficient, higher-yielding synthesis of complex molecules by eliminating an entire protection/deprotection step. This increased efficiency is a critical factor for medicinal chemistry groups and CROs aiming to accelerate their design-make-test-analyze (DMTA) cycles.

Ligands with Reduced Conformational Entropy

For projects where a more rigid, pre-organized ligand is desired for high-affinity target binding, tert-butyl N-[3-(methylamino)butyl]carbamate is the preferred choice. Its lower rotatable bond count (6) compared to the N-methylated analog (7) [1] indicates reduced conformational flexibility. This translates to a lower entropic penalty upon binding to a biological target, potentially resulting in a compound with greater potency and selectivity.

Application
Selection Property
Validation Focus
Constrained peptidomimetic studies
1,3-diamine scaffold geometry
Scaffold conformational analysis and SAR interpretation
Membrane permeability research
TPSA profile context (50.4 Ų reported)
Permeability assay comparison with N-methylated analog
Diamine scaffold synthesis
Orthogonal Boc/N-methylamine protection
Synthetic step-count and yield review
Conformationally restricted ligand design
Rotatable bond count context
Binding entropy and rigidity assessment

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